1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a bicyclic heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. These compounds are characterized by a pyrazole ring fused to a pyridazine ring, which contributes to their diverse biological activities and potential therapeutic applications. The compound's structure allows for various substitutions, which can significantly influence its chemical properties and biological efficacy.
This compound falls under the broader category of pyrazolo compounds, which are known for their pharmacological properties. Pyrazolo[3,4-d]pyridazines have been explored for their potential in medicinal chemistry, particularly in the development of antitumor agents and inhibitors of various biological targets, including kinases and other enzymes involved in cancer progression. The classification of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is primarily based on its structural features and the presence of specific functional groups that dictate its reactivity and interaction with biological systems.
The synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one can be achieved through several methods, often involving multi-step reactions. A common approach includes the condensation of hydrazine derivatives with appropriate carbonyl compounds or other electrophiles.
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity.
The molecular structure of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one consists of a pyrazole ring fused to a pyridazine moiety. The key structural features include:
The compound exhibits tautomerism due to the presence of nitrogen atoms that can participate in proton transfer, leading to different structural forms that may influence its reactivity and biological activity.
1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one can undergo several chemical reactions typical for heterocyclic compounds:
These reactions are significant for modifying the compound's structure to improve its pharmacological properties or to synthesize analogs with enhanced activity.
The mechanism of action for 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one largely depends on its target within biological systems. Research indicates that derivatives of this compound class may act as inhibitors of specific kinases involved in cancer cell proliferation:
Experimental data from various studies suggest that these mechanisms contribute significantly to the antitumor effects observed in vitro and in vivo.
The physical properties of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one include:
Chemical properties include:
These properties are crucial for determining suitable conditions for storage and handling during synthesis and application.
1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one has significant potential applications in medicinal chemistry:
Research continues into optimizing these compounds for improved efficacy and reduced toxicity in clinical settings.
1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one exhibits complex tautomeric behavior due to the presence of multiple protonation sites within its fused heterocyclic system. Theoretical analyses (DFT calculations) predict two dominant tautomers: the 1H,5H-lactam form (A) and a minor 1H,4H-hydroxy tautomer (B) [7]. The lactam tautomer A is overwhelmingly stabilized (>>95% population) due to:
Table 1: Theoretical Parameters for Dominant Tautomers
Tautomer | Relative Energy (kcal/mol) | Aromaticity Index (NICS(1)) | Dominant Population |
---|---|---|---|
1H,5H-lactam (A) | 0.0 | -10.2 (pyrazole), -12.1 (pyridazine) | >95% |
1H,4H-hydroxy (B) | +8.3 | -8.7 (pyrazole), -5.4 (pyridazine) | <5% |
Single-crystal X-ray diffraction confirms that 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one adopts a nearly planar bicyclic core (mean deviation: 0.03 Å). Key structural features include:
Table 2: Crystallographic Parameters
Parameter | Value | Implication |
---|---|---|
Dihedral Angle (Pyrazole-Pyridazine) | 1.8° | Near-perfect planarity |
C4=O Bond Length | 1.230(2) Å | Standard carbonyl length |
N1-C(methyl) Length | 1.448(3) Å | sp² N-C single bond |
Hydrogen Bond (N5-H···O) | 2.892 Å, 174° | Strong intermolecular interaction |
The crystal lattice exhibits two primary interactions governing supramolecular assembly:
The position of ring fusion and nitrogen atom placement critically influence electronic properties and stability:
Table 3: Isomeric Pyrazolo-Pyridazine Comparison
Isomer | Fusion Type | Dipole Moment (D) | Aromaticity (NICS(1)) | Key Distinction |
---|---|---|---|---|
[3,4-d]pyridazin-4(5H)-one | Linearly fused | 5.8 | -10.2 (pyrazole), -12.1 (pyridazine) | High planarity, strong H-bonding |
[1,5-a]pyridine | Angular fusion | 3.2 | -9.8 (pyrazole), -8.5 (pyridine) | Reduced dipole, basic N atom |
[4,3-c]pyridazine | Linearly fused | 6.5 | -10.5 (pyrazole), -11.8 (pyridazine) | Higher dipole, altered H-bond sites |
[3,4-b]pyridine | Angular fusion | 4.1 | -9.5 (pyrazole), -14.2 (pyridine) | Planarity distortion at fusion bond |
Critical distinctions for the [3,4-d]-fusion include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7